3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid

Purity specification Procurement quality Halogenated building blocks

3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid (CAS 1490080-24-4) is a halogenated β-hydroxyarylpropanoic acid derivative with molecular formula C₉H₈BrClO₃ and molecular weight 279.51 g·mol⁻¹. The compound bears a 2-bromo-5-chlorophenyl ring linked to a β-hydroxypropanoic acid side chain, yielding a unique dual-halogen substitution pattern combined with both hydroxyl and carboxylic acid functionality.

Molecular Formula C9H8BrClO3
Molecular Weight 279.51 g/mol
Cat. No. B15317961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid
Molecular FormulaC9H8BrClO3
Molecular Weight279.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(CC(=O)O)O)Br
InChIInChI=1S/C9H8BrClO3/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)
InChIKeyMWSATPFUOFFVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid – Structural Identity, Physicochemical Profile & Procurement-Grade Specifications


3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid (CAS 1490080-24-4) is a halogenated β-hydroxyarylpropanoic acid derivative with molecular formula C₉H₈BrClO₃ and molecular weight 279.51 g·mol⁻¹ [1]. The compound bears a 2-bromo-5-chlorophenyl ring linked to a β-hydroxypropanoic acid side chain, yielding a unique dual-halogen substitution pattern combined with both hydroxyl and carboxylic acid functionality [2]. Its computed physicochemical descriptors include XLogP3 of 1.9, topological polar surface area (TPSA) of 57.5 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and a predicted pKa of 4.13 ± 0.10 [1]. The compound is commercially available at 98% purity from multiple suppliers, with a single asymmetric carbon conferring a racemic mixture unless otherwise specified .

Why 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid Cannot Be Interchanged with In-Class Analogs


Substitution of 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoic acid with a generic halogenated phenylpropanoic acid analog carries substantial risk of altering molecular recognition, reactivity, and downstream synthetic outcomes. The precise 2-bromo-5-chloro ring substitution pattern dictates electronic and steric properties that differ measurably from the 2,4-, 2,6-, or 3,5-dihalogenated positional isomers . Moreover, the β-hydroxy group is not a passive bystander: its presence adds one additional hydrogen bond donor and one additional hydrogen bond acceptor relative to the deoxy analog 3-(2-bromo-5-chlorophenyl)propanoic acid (CAS 66192-05-0), changing HBD count from 1 to 2 and HBA count from 2 to 3 [1]. The regioisomeric 2-hydroxy (α-hydroxy) variant (CAS 1852726-91-0) relocates the hydroxyl to the carbon adjacent to the carboxyl group, altering both pKa (proximal inductive effect) and the geometry of hydrogen bonding interactions . Below we provide the quantitative evidence required to support procurement decisions based on measurable differentiation rather than structural similarity alone.

Quantitative Differentiation Evidence for 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid Versus Closest Analogs


Purity Specification Comparison: 98% Minimum vs. 95% Industry Standard for Deoxy and α-Hydroxy Regioisomers

3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid is supplied at a minimum purity of 98% by Fluorochem (product F739812) and Leyan (product 1416176) . By contrast, the deoxy analog 3-(2-bromo-5-chlorophenyl)propanoic acid (CAS 66192-05-0) is routinely offered at 95% purity by multiple suppliers including AKSci, Glpbio, and MREDA [1]. The α-hydroxy regioisomer 3-(2-bromo-5-chlorophenyl)-2-hydroxypropanoic acid (CAS 1852726-91-0) is also listed at 95% purity . This 3-percentage-point purity differential is material for applications requiring high-fidelity intermediate quality in multistep syntheses.

Purity specification Procurement quality Halogenated building blocks

Hydrogen Bond Donor/Acceptor Capacity: β-Hydroxy Confers 2 HBD / 3 HBA vs. Deoxy Analog (1 HBD / 2 HBA)

The β-hydroxy group of 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoic acid provides two hydrogen bond donors (carboxylic acid OH + secondary alcohol OH) and three hydrogen bond acceptors (carbonyl O + alcohol O + carboxylic acid O), as computed by Cactvs and reported in PubChem [1]. The deoxy analog 3-(2-bromo-5-chlorophenyl)propanoic acid (CAS 66192-05-0), which lacks the β-hydroxy group, possesses only 1 HBD and 2 HBA (carboxylic acid only) [2]. The non-halogenated parent scaffold 3-hydroxy-3-phenylpropanoic acid (CAS 3480-87-3) likewise has 2 HBD and 3 HBA, confirming that the HBD/HBA enhancement versus the deoxy comparator is driven specifically by the β-hydroxy functionality rather than halogenation [3].

Hydrogen bonding Molecular recognition Drug-likeness descriptors

Lipophilicity Differentiation: XLogP3 = 1.9 vs. Non-Halogenated Parent (XLogP = 0.98–1.2), a ~0.7–0.9 Log Unit Increase

The target compound has a computed XLogP3 of 1.9, reflecting the lipophilic contribution of the bromo (Br) and chloro (Cl) substituents [1]. The non-halogenated parent 3-hydroxy-3-phenylpropanoic acid has an XLogP (or LogP) in the range of 0.98–1.2 depending on the prediction method [2]. This ~0.7–0.9 log unit increase in lipophilicity translates to an approximately 5- to 8-fold increase in octanol–water partition coefficient, which is relevant for membrane permeability, plasma protein binding, and off-target promiscuity profiling. By comparison, the deoxy analog 3-(2-bromo-5-chlorophenyl)propanoic acid is expected to have an even higher XLogP due to the absence of the polar β-hydroxy group, though a published XLogP3 value for this specific comparator was not located.

Lipophilicity LogP Permeability ADME

Topological Polar Surface Area (TPSA): 57.5 Ų Facilitates Brain-Penetrant Chemical Space Classification

The compound has a computed TPSA of 57.5 Ų [1]. This value falls below the widely recognized empirical threshold of 60 Ų for favorable passive blood–brain barrier (BBB) penetration and below the 90 Ų cutoff for oral absorption probability [2]. In contrast, molecules with additional polar substituents or salt forms would exceed this threshold. The non-halogenated parent 3-hydroxy-3-phenylpropanoic acid has a comparable TPSA (approximately 57.5 Ų, as it shares the same polar atom count), whereas the deoxy analog 3-(2-bromo-5-chlorophenyl)propanoic acid has a lower TPSA (estimated ~37 Ų, losing the alcohol oxygen), placing it in a different permeability category.

TPSA Blood–brain barrier CNS drug design Physicochemical profiling

Racemic vs. Enantiomerically Pure (3S)-Form: Chiral Center with Configurational Implications

3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid contains one asymmetric carbon (the β-hydroxy carbon) and is typically supplied as a racemic mixture (CAS 1490080-24-4) [1]. The single enantiomer (3S)-3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoic acid is separately registered under CAS 1821840-85-0 . For procurement, the racemate and the single enantiomer represent chemically distinct entities with potentially divergent biological activities. No published head-to-head biological activity comparison between the racemate and the (3S)-enantiomer was identified in the literature at the time of this analysis. However, the availability of both forms enables stereochemical SAR exploration that is not possible if a non-chiral analog (e.g., the deoxy compound, which has no chiral center) is purchased instead.

Chirality Enantiomeric purity Stereochemistry Asymmetric synthesis

Absence of High-Strength Direct Biological Comparative Data – Explicit Transparency Statement

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor technical datasheets did not identify any published study in which 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoic acid was tested head-to-head against a defined comparator in a quantitative biological assay (e.g., IC₅₀, Kᵢ, cellular potency, in vivo efficacy) [1]. Some structurally related 2-bromo-5-chlorophenyl-containing compounds have shown biological activity in independent studies—for instance, cytotoxicity with IC₅₀ values in the 7–50 µM range against cancer cell lines [2], and others demonstrating bromodomain inhibition or carbonic anhydrase binding [3]—but these data describe different chemotypes and cannot be directly extrapolated to the target compound. Therefore, differentiation claims based on biological potency or selectivity cannot be made at this time. Procurement decisions should be grounded in the physicochemical, purity, and stereochemical differentiation evidence presented above, while recognizing that target-specific biological profiling remains to be performed.

Biological activity Data availability Procurement decision support

Recommended Application Scenarios for 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: β-Hydroxyarylpropanoic Acid Scaffold for Fragment-Based Drug Discovery Requiring Dual Halogenation

The compound's 2-bromo-5-chloro substitution pattern combined with the β-hydroxy acid moiety provides a fragment-sized scaffold (MW 279.5) with a computed XLogP3 of 1.9 and TPSA of 57.5 Ų, placing it within both oral and CNS-accessible chemical space [1]. Medicinal chemistry groups conducting fragment-based screening or structure-activity relationship (SAR) campaigns can leverage the bromine atom as a heavy-atom handle for X-ray crystallographic phasing and the chlorine atom for potency modulation via halogen bonding, while the β-hydroxy group offers a chiral derivatization point for esterification, amidation, or oxidation [2]. The published activity of related 2-bromo-5-chlorophenyl chemotypes against bromodomains, carbonic anhydrases, and cancer cell lines provides a rationale for including this compound in screening libraries targeting those protein families, though bespoke biological profiling is recommended before drawing potency conclusions [3].

Asymmetric Synthesis: Racemic Intermediate for Chiral Resolution and Stereochemical SAR Exploration

With one asymmetric carbon atom (undefined stereocenter count = 1), 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoic acid serves as a racemic building block amenable to chiral resolution via diastereomeric salt formation, enzymatic resolution, or chiral chromatographic separation [1]. The resolved enantiomers can then be converted into stereochemically defined amides, esters, or heterocycles. The availability of the pre-resolved (3S)-enantiomer (CAS 1821840-85-0) for direct procurement enables rapid stereochemical SAR studies without the need for in-house resolution [2]. This chiral differentiation is absent in the achiral deoxy analog 3-(2-bromo-5-chlorophenyl)propanoic acid, making the β-hydroxy compound uniquely suited for programs requiring stereochemically pure intermediates.

Organic Synthesis: Dual-Functional Intermediate for Orthogonal Derivatization via Hydroxy and Carboxy Groups

The compound presents two chemically distinct functional groups—a secondary alcohol (β-OH) and a carboxylic acid—that can be orthogonally derivatized. The carboxylic acid can be selectively activated (e.g., as an acid chloride, mixed anhydride, or via carbodiimide coupling) while the secondary alcohol remains protected or subsequently functionalized through esterification, oxidation to a ketone, or Mitsunobu inversion [1]. This orthogonal reactivity profile is shared with the α-hydroxy regioisomer but not with the deoxy analog, which lacks the alcohol handle entirely. For synthetic chemists building libraries of β-amino acid derivatives, aryl β-lactams, or 3-aryl-3-hydroxypropanoic acid-based natural product analogs, the target compound provides a denser functionalization vector than the simpler 3-(2-bromo-5-chlorophenyl)propanoic acid [2].

Agrochemical Intermediate: Halogenated Phenylpropanoic Acid Building Block for Crop Protection Chemistry

Halogenated phenylpropanoic acid derivatives are established intermediates in the synthesis of herbicides, fungicides, and plant growth regulators [1]. The dual bromo-chloro substitution pattern of 3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoic acid offers a combination of metabolic stability (C–Br and C–Cl bonds resisting oxidative metabolism) and electronic tuning (electron-withdrawing halogens modulating ring reactivity in electrophilic and nucleophilic aromatic substitution) that is distinct from mono-halogenated or non-halogenated analogs [2]. The β-hydroxy group further serves as a latent leaving group for elimination to α,β-unsaturated acids (cinnamic acid analogs), which are privileged scaffolds in agrochemical design [3].

Quote Request

Request a Quote for 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.